molecular formula C9H9BrFNO B1289994 N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide CAS No. 633335-80-5

N-(4-Bromo-5-fluoro-2-methylphenyl)acetamide

Cat. No. B1289994
Key on ui cas rn: 633335-80-5
M. Wt: 246.08 g/mol
InChI Key: KCEWAUIVDCPPQJ-UHFFFAOYSA-N
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Patent
US07429609B2

Procedure details

73.6 mL of acetic anhydride was added with 80.0 g of 4-bromo-5-fluoro-2-methylphenylamine at room temperature, and stirred at this temperature for 10 minutes. Excess acetic anhydride was distilled off under reduced pressure, and the precipitated crystals were washed with water, to afford 77.6 g of the title compound as colorless crystal.
Quantity
73.6 mL
Type
reactant
Reaction Step One
Quantity
80 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C(O[C:5](=[O:7])[CH3:6])(=O)C.[Br:8][C:9]1[C:14]([F:15])=[CH:13][C:12]([NH2:16])=[C:11]([CH3:17])[CH:10]=1>>[Br:8][C:9]1[C:14]([F:15])=[CH:13][C:12]([NH:16][C:5](=[O:7])[CH3:6])=[C:11]([CH3:17])[CH:10]=1

Inputs

Step One
Name
Quantity
73.6 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O
Name
Quantity
80 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)N)C

Conditions

Stirring
Type
CUSTOM
Details
stirred at this temperature for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
Excess acetic anhydride was distilled off under reduced pressure
WASH
Type
WASH
Details
the precipitated crystals were washed with water

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)NC(C)=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 77.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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